![molecular formula C14H13NO2S B4131535 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4131535.png)
3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research. MPTP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is thought to be responsible for the dopaminergic neurotoxicity of 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one.
Biochemical and Physiological Effects:
3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the activation of microglia, and the disruption of mitochondrial function. These effects make 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one a useful tool for studying the mechanisms underlying neurodegenerative diseases and other disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its ability to induce dopaminergic neurotoxicity, making it a useful tool for studying Parkinson's disease and other disorders of the nervous system. However, 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one, including the development of new methods for synthesizing and purifying the compound, the investigation of its effects on other cell types and tissues, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one and its effects on the nervous system and other physiological systems.
Scientific Research Applications
3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 3-[(4-methoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have dopaminergic neurotoxicity, making it a useful tool for studying Parkinson's disease and other disorders of the nervous system.
properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-10,15H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQTLRQGVEQMQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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